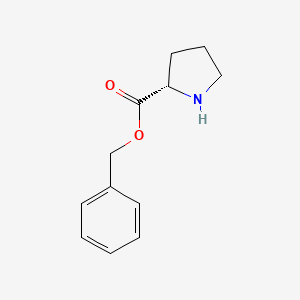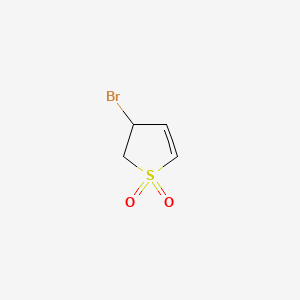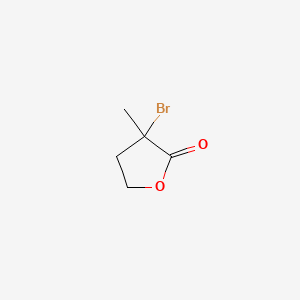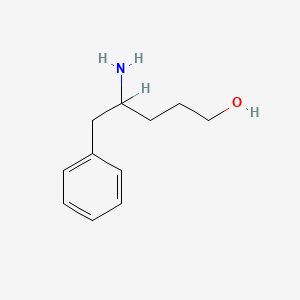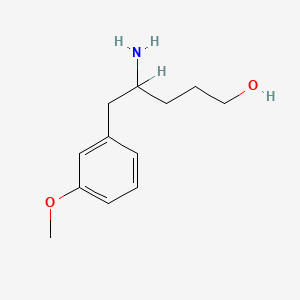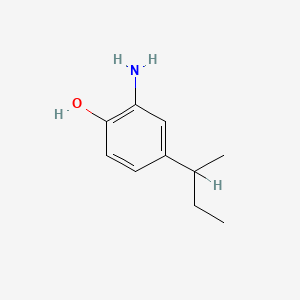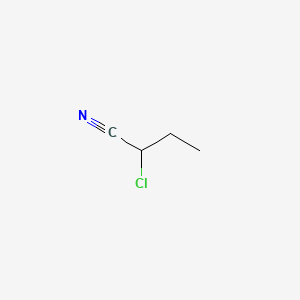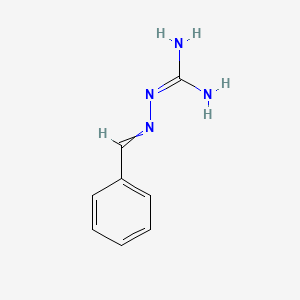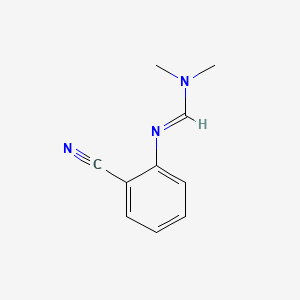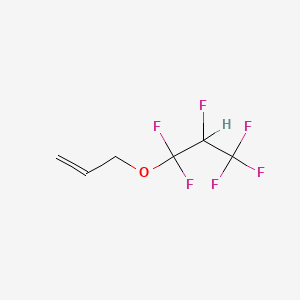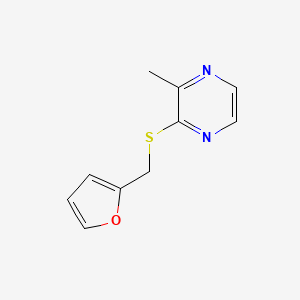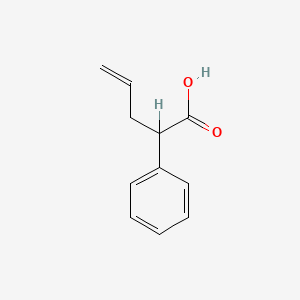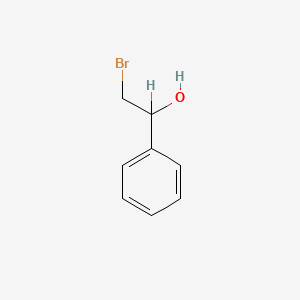
2-Bromo-1-phenylethanol
Vue d'ensemble
Description
2-Bromo-1-phenylethanol is an organic compound with the molecular formula C8H9BrO. It is a brominated derivative of phenylethanol and is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and fine chemicals .
Synthetic Routes and Reaction Conditions:
Bromination of Phenylethanol: One common method involves the bromination of phenylethanol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an inert solvent like carbon tetrachloride.
Hydrobromination of Styrene Oxide: Another method involves the hydrobromination of styrene oxide using hydrogen bromide in the presence of a catalyst.
Industrial Production Methods:
- Industrially, this compound can be produced through the bromination of phenylethanol using bromine in the presence of a solvent like acetic acid. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 2-bromoacetophenone.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), acetic acid, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), tetrahydrofuran (THF), room temperature.
Substitution: Sodium azide (NaN3), dimethyl sulfoxide (DMSO), room temperature.
Major Products Formed:
Oxidation: 2-Bromoacetophenone.
Reduction: 2-Bromo-1-phenylethane.
Substitution: 2-Azido-1-phenylethanol.
Applications De Recherche Scientifique
2-Bromo-1-phenylethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-1-phenylethanol involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-Chloro-1-phenylethanol: Similar in structure but contains a chlorine atom instead of a bromine atom.
2-Iodo-1-phenylethanol: Contains an iodine atom instead of a bromine atom.
1-Phenylethanol: Lacks the halogen atom and exhibits different reactivity patterns, particularly in nucleophilic substitution reactions.
Uniqueness of 2-Bromo-1-phenylethanol:
- The presence of the bromine atom in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations under mild conditions makes it a versatile compound in both research and industrial applications .
Propriétés
IUPAC Name |
2-bromo-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHHEUQBMDBSLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941844 | |
| Record name | 2-Bromo-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2425-28-7, 199343-14-1 | |
| Record name | α-(Bromomethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(Bromomethyl)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(bromomethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary enzymatic reaction involving 2-bromo-1-phenylethanol as a substrate?
A1: this compound serves as a substrate for halohydrin dehalogenases (HheC), particularly those isolated from Agrobacterium radiobacter AD1. These enzymes catalyze the dehalogenation of this compound, leading to the formation of the corresponding epoxide, a halide ion (bromide), and a proton. []
Q2: How does the stereochemistry of this compound influence its interaction with halohydrin dehalogenase?
A2: Halohydrin dehalogenases often exhibit enantioselectivity towards this compound. Research indicates a higher affinity and catalytic activity for the (R)-enantiomer compared to the (S)-enantiomer. This difference is attributed to variations in substrate binding and catalytic rates within the enzyme's active site. []
Q3: What is the rate-limiting step in the enzymatic conversion of (R)-2-bromo-1-phenylethanol by HheC?
A3: Kinetic studies revealed that the release of bromide is the rate-limiting step in the conversion of (R)-2-bromo-1-phenylethanol by HheC. This was determined through pre-steady-state kinetic analysis, revealing a burst phase in product formation, indicating a product release step as the bottleneck. []
Q4: How can the catalytic activity of HheC be enhanced?
A4: Modifications to the halide-binding site of HheC through site-directed mutagenesis can impact its catalytic activity. For instance, disrupting specific hydrogen bonds around the halide-binding site, such as those involving Tyr187 and Trp249, was shown to increase the rate of halide release and enhance the overall catalytic activity of HheC. []
Q5: Can you elaborate on the use of this compound derivatives in synthesizing biologically relevant molecules?
A5: Protected derivatives of this compound can be utilized to synthesize 7- and 9-hydroxy(phenyl)ethylguanines. These modified guanine bases are significant because they represent major DNA adducts resulting from the interaction of DNA with styrene 7,8-oxide. []
Q6: How is this compound utilized in the analysis of food products?
A6: this compound, specifically α-bromomethyl-benzenemethanol, is a key intermediate in a method developed for the detection of bromate in bread. The method relies on reacting bromate with styrene in the presence of bromide ions, ultimately forming α-bromomethyl-benzenemethanol, which can then be quantified using GC/MS. []
Q7: Has this compound been explored as a substrate for biocatalysts other than HheC?
A7: Yes, research has investigated the biotransformation capabilities of the marine fungus Aspergillus sydowii using α-bromoacetophenones, a class of compounds structurally similar to this compound. []
Q8: Are there any known synthetic applications for this compound that go beyond its use as a substrate for enzymatic reactions?
A8: Yes, this compound can be utilized as a starting material in organic synthesis. For example, under solvent-free conditions and with KHSO4 as a catalyst, it can be converted into 1,1′-oxybis(2-bromoethane-1,1-diyl)dibenzenes. This reaction highlights the versatility of this compound as a building block in chemical synthesis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

